molecular formula C22H22N2O4 B2973232 2-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide CAS No. 1705672-85-0

2-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide

Cat. No.: B2973232
CAS No.: 1705672-85-0
M. Wt: 378.428
InChI Key: HDEHRVYXULXIIU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Acetamide Backbone: This involves the reaction of 3,4-dimethoxyphenylacetic acid with an amine to form the acetamide.

    Introduction of the Pyridin-2-yloxy Group: This step involves the nucleophilic substitution reaction where the pyridin-2-yloxy group is introduced to the benzyl position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the acetamide group can produce primary amines.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)acetamide: Lacks the pyridin-2-yloxy group, which may result in different biological activity.

    N-(3-(Pyridin-2-yloxy)benzyl)acetamide: Lacks the 3,4-dimethoxyphenyl group, which could affect its chemical reactivity and applications.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is unique due to the presence of both the 3,4-dimethoxyphenyl and pyridin-2-yloxy groups

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-26-19-10-9-16(13-20(19)27-2)14-21(25)24-15-17-6-5-7-18(12-17)28-22-8-3-4-11-23-22/h3-13H,14-15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEHRVYXULXIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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